molecular formula C17H16N2O3 B1589573 4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylamine CAS No. 190728-25-7

4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylamine

Cat. No. B1589573
M. Wt: 296.32 g/mol
InChI Key: VXEQRXJATQUJSN-UHFFFAOYSA-N
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Patent
US08999982B2

Procedure details

L1 was prepared from 6,7-dimethoxyquinolin-4-ol and 4-fluoro-nitrobenzene following the general procedure reported in Preparative Example 1 Step 1-2. 1H NMR (400 MHz, d6-DMSO, 300K) δ 3.91 (s, 3H), 3.92 (s, 3H), 5.16 (br s, 2H), 6.36 (d, J=5.3 Hz, 1H), 6.65 (d, J=8.8 Hz, 2H), 6.91 (d, J=8.8 Hz, 2H), 7.34 (s, 1H), 7.49 (s, 1H), 8.41 (d, J=5.3 Hz, 1H). MS (ES) C17H16N2O3 requires: 296. Found: 297 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[O:13][CH3:14])[N:9]=[CH:8][CH:7]=[C:6]2[OH:15].F[C:17]1[CH:22]=[CH:21][C:20]([N+:23]([O-])=O)=[CH:19][CH:18]=1>>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[O:13][CH3:14])[N:9]=[CH:8][CH:7]=[C:6]2[O:15][C:17]1[CH:22]=[CH:21][C:20]([NH2:23])=[CH:19][CH:18]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C2C(=CC=NC2=CC1OC)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
COC=1C=C2C(=CC=NC2=CC1OC)OC1=CC=C(N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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